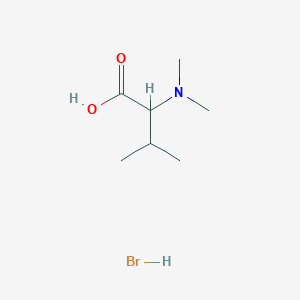

![molecular formula C10H22Cl2N2O B2861961 {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864056-13-2](/img/structure/B2861961.png)

{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

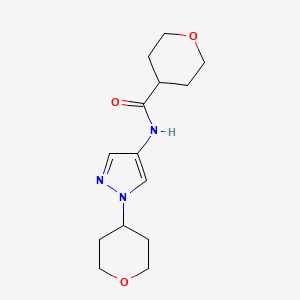

“{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1864056-13-2 . It has a molecular weight of 257.2 and its IUPAC name is (4-((cyclopropylmethyl)amino)piperidin-4-yl)methanol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H . This indicates that the compound has a piperidine ring with a cyclopropylmethylamine group and a methanol group attached to it.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Methanol in Fixative Solutions

Methanol, as part of methacarn (methanol-Carnoy) fixation, demonstrates its effectiveness in tissue preservation for histological examination. Methacarn-fixed sections showed little or no shrinkage compared to other fixatives, highlighting methanol's role in preserving helical proteins in myofibrils and collagen, albeit with significant alterations in globular proteins and DNA conformations (Puchtler et al., 1970).

Methanol in Bioenergy and Biotechnology

Research into methanotrophic bacteria, which utilize methane as their sole carbon source, demonstrates methanol's potential in generating valuable products such as biopolymers, lipids, and enzymes. This showcases the biotechnological applications of methanol in environmental sustainability and resource recovery (Strong et al., 2015).

Methanol as a Marker in Transformer Insulating Oil

Methanol has been studied as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, derived from thermal ageing tests, aids in monitoring cellulose insulation degradation, thus contributing to the maintenance and efficiency of power distribution systems (Jalbert et al., 2019).

Methanol in Cryopreservation

In the cryopreservation of microorganisms, methanol serves as a crucial cryoprotective additive (CPA), demonstrating effectiveness in preserving various biological specimens at low temperatures. This highlights methanol's role in biological research and conservation (Hubálek, 2003).

Methanol in Green Chemistry

The review on liquid-phase methanol synthesis discusses its importance in producing methanol efficiently and sustainably. Such studies underline methanol's pivotal role in industrial chemistry, particularly in creating cleaner fuels and reducing reliance on fossil fuels (Cybulski, 1994).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

[4-(cyclopropylmethylamino)piperidin-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCBKDLBEZBBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2(CCNCC2)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)